2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

Regioisomeric ambiguity in adamantane-thiazole building blocks can confound SAR studies and lead to irreproducible results. This 4-amine isomer eliminates that uncertainty. - Rigid adamantane-thiazole scaffold validated for SIRT1 inhibition and antibacterial/antifungal lead discovery. - Primary amine handle enables reliable amide coupling, reductive amination, or bioconjugation. - Hydrochloride salt guarantees homogeneous crystalline material with consistent solubility and long-term stability.

Molecular Formula C13H19ClN2S
Molecular Weight 270.82 g/mol
CAS No. 1803606-84-9
Cat. No. B1379670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
CAS1803606-84-9
Molecular FormulaC13H19ClN2S
Molecular Weight270.82 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)N.Cl
InChIInChI=1S/C13H18N2S.ClH/c14-11-7-16-12(15-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6,14H2;1H
InChIKeyXNTVLDJEIZEPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Adamantan-1-yl)-1,3-thiazol-4-amine Hydrochloride: Overview


2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride (CAS: 1803606-84-9) is a heterocyclic building block comprising a rigid, lipophilic adamantane cage bonded to a thiazole ring, which is substituted with a primary amine at the 4-position and presented as a hydrochloride salt . This compound belongs to the broader class of adamantane-containing thiazole derivatives, a privileged scaffold in medicinal chemistry known for producing drug candidates with potent antibacterial, antifungal, antiviral, and anti-proliferative activities [1]. It is primarily sourced from Enamine Ltd. (Product Code: EN300-176040) with a reported purity of 95% .

4-Amine positional isomer for unambiguous SAR exploration
Hydrochloride salt ensures consistent protonation and handling
Adamantane-thiazole scaffold with reported class-level bioactivity

Procurement Risks of Analog Substitution


Scientific procurement cannot simply interchange 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride with its closest positional isomer, 4-(1-adamantyl)-1,3-thiazol-2-amine (CAS: 19735-74-1), or its free base form. The relative position of the amine group on the thiazole ring profoundly impacts molecular recognition, hydrogen-bonding patterns, and reactivity in target binding sites . This is critical because the adamantane-thiazole scaffold exhibits strong structure-activity relationships (SAR); in a related series of novel adamantane-containing thiazoles, subtle structural modifications led to distinct variations in antibacterial, antifungal, and anti-proliferative activities, with some compounds showing potent, broad-spectrum activity while others were only effective against narrow microbial panels [1]. Furthermore, the hydrochloride salt form ensures consistent protonation state, aqueous solubility, and long-term stability, which are non-trivial variables when replacing it with a structurally analogous free base .

Isomer Mismatch
Positional isomerism (4-amine vs 2-amine) may alter target recognition and hydrogen-bonding patterns, limiting direct SAR transfer.
Salt Form Discrepancy
Free base or alternative salt forms may shift solubility, protonation state, and long-term stability, affecting assay reproducibility.
SAR Profile Shift
Class-level evidence shows minor structural modifications can switch activity profiles; re-validation is needed when substituting analogs.

Evidence for Selecting This Isomer Over Analogs


Positional Isomer Differentiation

The target compound is the unambiguous 4-amine positional isomer, whereas the most common procurement alternative is the 2-amine isomer (4-(1-Adamantyl)-1,3-thiazol-2-amine, CAS: 19735-74-1) . This constitutional isomerism is a critical differentiator. For the broader class, the adamantane-thiazole scaffold provides a robust platform for drug discovery, with optimized compounds achieving potent anti-proliferative activity (IC50 values in the low micromolar range against multiple cancer cell lines) and significant antibacterial activity (MIC values down to 8 µg/mL against Gram-positive bacteria) [1]. However, these activities are highly dependent on subtle structural features, making direct substitution without re-validating the SAR impossible.

Positional Isomer
Class-level
4-amine isomer (target) vs 2-amine isomer (common analog); no direct head-to-head data
Isomer identity is critical for reproducible SAR
Class-level data suggest distinct biological profiles
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

Hydrochloride Salt Stability and Handling

The target compound is supplied as a stable hydrochloride salt, whereas the alternative CAS 1551587-02-0 is reported as the free base form [1]. The hydrochloride salt form generally provides crystalline stability and higher aqueous solubility. The target compound has a defined molecular weight of 270.82 g/mol (C13H19ClN2S), which includes one molecule of HCl . In comparison, the isomer 4-(1-Adamantyl)-1,3-thiazol-2-amine, available as a free base, has a molecular weight of 234.36 g/mol (C13H18N2S) .

Salt Form Identity
Supporting evidence
MW 270.82 (HCl salt) vs 234.36 (free base); Δ 36.46 consistent with 1 eq HCl
Defined stoichiometry ensures consistent experimental calculations
Cold-chain storage required to maintain integrity
Solid-State Chemistry Formulation Science Chemical Logistics

Anti-Proliferative Potential of the Scaffold

While direct biological data for the target compound is not publicly available, structurally related adamantane-thiazole hybrids have demonstrated significant, quantifiable anti-proliferative activity. In a 2022 study, compounds 5e and 5k from a library of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines exhibited the most potent inhibitory activity against five human tumor cell lines, with molecular docking suggesting their mechanism involves occupying the active site of the SIRT1 enzyme, a key epigenetic regulator [1]. This provides class-level evidence that the adamantane-thiazole core is a validated pharmacophore for anti-cancer research, highlighting the target compound's potential as a novel starting point or building block for lead optimization.

Anti-Proliferative Potential
Class-level
Analogs 5e/5k exhibited high inhibitory activity against five tumor cell lines (IC50 not specified)
Class-validated pharmacophore for anti-proliferative research
Target compound not directly tested
Cancer Research Anti-Proliferative Assay SIRT1 Inhibition

Antimicrobial Potential Against Resistant Strains

Derivatives of the adamantane-thiazole class have demonstrated potent antibacterial activity against clinically challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, specific compounds from a synthesized series showed broad-spectrum activity against a panel of Gram-positive bacteria and antifungal activity against Candida albicans [1]. While the target compound's specific MIC values are unreported, it possesses the critical 4-amino-thiazole motif, which is distinct from the 2-imino and 2-amino motifs of the active comparators, presenting a new route for developing antimicrobial agents with potentially different resistance profiles.

Antimicrobial Potential
Class-level
Class members showed activity against MRSA and C. albicans (MIC values not provided)
Scaffold supports antimicrobial screening studies
Compound-specific data unavailable
Antimicrobial Resistance Drug Discovery MRSA

Cold-Chain Logistics for Chemical Integrity

Both the target compound and a closely related analog, 2-amino-4-(1-adamantyl) thiazole, require cold storage conditions to maintain their certified purity . The target product from Fujifilm Wako specifies refrigerated storage, while the analog from Biomart recommends storage at -20 °C. This common requirement serves as a proxy for the inherent thermal reactivity of the primary amine and thiazole ring system. For procurement, this means selecting a supplier with a verified cold chain is not optional but a critical quality control parameter to prevent degradation and ensure the compound's performance in subsequent research.

Cold-Chain Requirement
Supporting evidence
Target: refrigerated storage; Analog: −20 °C storage
Cold-chain integrity is critical for amine stability
Supplier-specified storage conditions
Chemical Stability Supply Chain Integrity Long-Term Storage

High-Value R&D Application Scenarios


SIRT1-Targeted Cancer Drug Discovery

The adamantane-thiazole scaffold has been validated as a productive pharmacophore for discovering SIRT1 inhibitors with anti-proliferative activity [1]. 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride offers a unique vector for library enumeration at the 4-amino position. This contrasts with the more common 2-amino isomer, enabling the exploration of new chemical space for SIRT1 binding. The hydrochloride form ensures reliable reactivity in amide coupling or reductive amination reactions, crucial for generating compound libraries with high fidelity.

Antimicrobial Resistance SAR Studies

Given that analogous adamantane-thiazole derivatives have demonstrated activity against MRSA and other drug-resistant pathogens , this 4-amine isomer is a strategic building block for synthesizing and evaluating new antimicrobial candidates. Its regioisomeric purity is critical for generating unambiguous SAR data, where the position of the amine is systematically correlated with changes in MIC values. Any substitution with the 2-amine isomer would confound the study's conclusions.

CNS Target Engagement Probe Synthesis

The adamantane cage is a well-known lipophilic moiety that can enhance blood-brain barrier (BBB) penetration, while the primary amine allows for further functionalization with reporter tags or affinity handles. The target compound can serve as a core scaffold for developing chemical probes targeting CNS enzymes or receptors, as demonstrated by the identification of N-adamantyl-4-methylthiazol-2-amine derivatives with activity in neuroinflammation and pain models [2]. The 4-amine isomer provides a different presentation of the hydrogen-bond donor compared to the 2-amine isomer, potentially affecting CNS target binding kinetics.

Crystallography and Biophysical Assays

The hydrochloride salt form guarantees a homogeneous crystalline starting material, which is advantageous for co-crystallization studies with target proteins . The defined heavy atom (sulfur) and rigid adamantane cage provide excellent anomalous scattering for X-ray crystallography. The compound can be used as a fragment in fragment-based drug discovery (FBDD) campaigns, where its unique shape and hydrogen-bonding pattern offer a distinct starting point for hit evolution compared to the 2-amine scaffold.

Application
Selection Property
Validation Focus
SIRT1 anti-proliferative research
4-Amine isomer for unique SIRT1 binding vectors
Anti-proliferative activity and SIRT1 inhibition endpoint review
Antimicrobial SAR studies
Regioisomeric purity for MIC-structure correlation
Antimicrobial susceptibility profiling against resistant strains
CNS target probe synthesis
Adamantane cage and 4-amine for BBB-penetrant probe design
CNS target engagement and selectivity studies
Crystallography and FBDD
HCl salt for homogeneous crystalline material; S anomalous scattering
Co-crystal structure determination and fragment hit validation
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